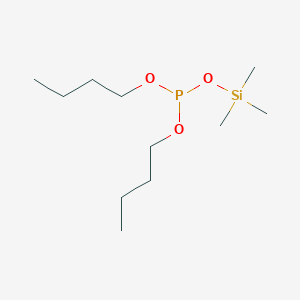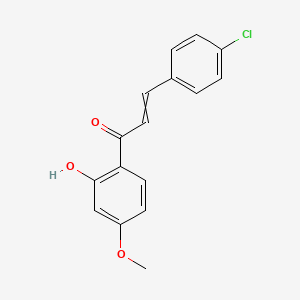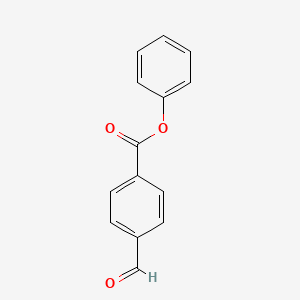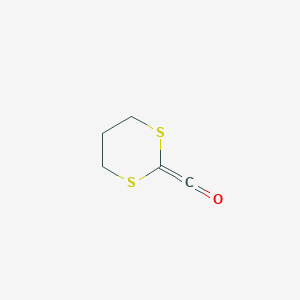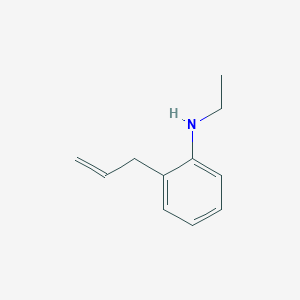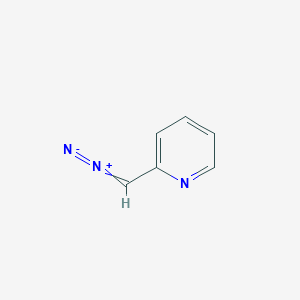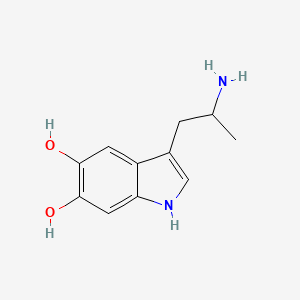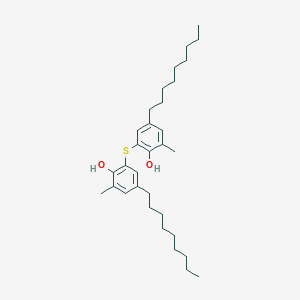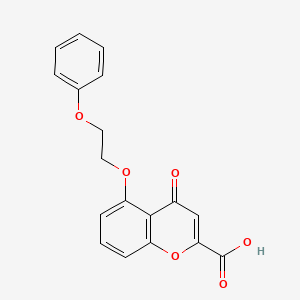
2-Bromopropan-1-ol;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromopropan-1-ol;4-methylbenzenesulfonic acid is a chemical compound that combines the properties of both 2-bromopropan-1-ol and 4-methylbenzenesulfonic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromopropan-1-ol;4-methylbenzenesulfonic acid typically involves the reaction of 2-bromopropan-1-ol with 4-methylbenzenesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromopropan-1-ol;4-methylbenzenesulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in 2-bromopropan-1-ol can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of propan-1,2-diol.
Oxidation Reactions: The hydroxyl group in 2-bromopropan-1-ol can be oxidized to form 2-bromopropanal or 2-bromopropanoic acid.
Esterification Reactions: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid.
Major Products
Substitution: Propan-1,2-diol.
Oxidation: 2-Bromopropanal, 2-Bromopropanoic acid.
Esterification: Various esters depending on the carboxylic acid used.
Aplicaciones Científicas De Investigación
2-Bromopropan-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-bromopropan-1-ol;4-methylbenzenesulfonic acid involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or esterification. These reactions are facilitated by the presence of specific enzymes or catalysts, which help to lower the activation energy and increase the reaction rate .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromopropan-1-ol: Shares the bromine and hydroxyl functional groups but lacks the sulfonic acid moiety.
4-Methylbenzenesulfonic Acid: Contains the sulfonic acid group but lacks the bromine and hydroxyl groups.
Uniqueness
2-Bromopropan-1-ol;4-methylbenzenesulfonic acid is unique due to the combination of bromine, hydroxyl, and sulfonic acid functional groups. This combination allows for a wide range of chemical reactions and applications that are not possible with the individual components alone .
Propiedades
Número CAS |
54619-30-6 |
|---|---|
Fórmula molecular |
C10H15BrO4S |
Peso molecular |
311.19 g/mol |
Nombre IUPAC |
2-bromopropan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C3H7BrO/c1-6-2-4-7(5-3-6)11(8,9)10;1-3(4)2-5/h2-5H,1H3,(H,8,9,10);3,5H,2H2,1H3 |
Clave InChI |
SHPIZKQAPIQGAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


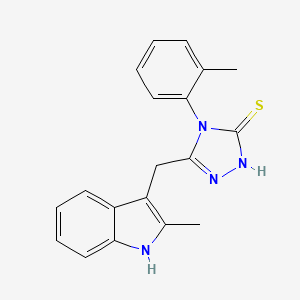
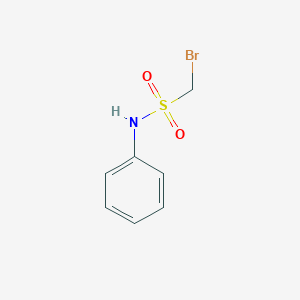

![2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14636307.png)
